1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid

Description

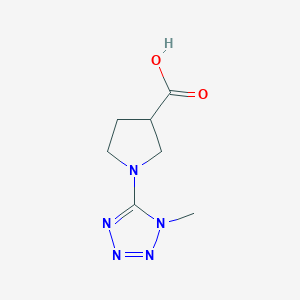

1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a 1-methyltetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . Pyrrolidine derivatives are widely utilized as intermediates in drug discovery, particularly for their conformational rigidity and ability to mimic peptide bonds .

Properties

IUPAC Name |

1-(1-methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-11-7(8-9-10-11)12-3-2-5(4-12)6(13)14/h5H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQHAYCMFKHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the methyltetrazole and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The methyltetrazole group can be introduced via a nucleophilic substitution reaction, while the carboxylic acid group is often introduced through oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methyltetrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyltetrazole group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development

MTPC is being explored for its potential in drug development due to its biological activities. Research indicates that tetrazole derivatives, including MTPC, can inhibit key enzymes such as cytochrome P450, which play a crucial role in drug metabolism and synthesis of sterols essential for cell membrane integrity. This inhibition can lead to therapeutic effects against various diseases.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to MTPC. For example, derivatives of pyrrolidine-3-carboxylic acids have shown promising activity against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile. These findings suggest that MTPC and its derivatives could serve as scaffolds for developing new antimicrobial agents.

Anticancer Activity

MTPC's derivatives have also been investigated for anticancer properties. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549), indicating their potential as anticancer agents . The structure-activity relationship of these compounds is being studied to optimize their efficacy.

Biological Applications

Biochemical Pathways Modulation

The ability of MTPC to interact with various biochemical pathways makes it an interesting candidate for biological research. Its role in modulating enzyme activities can be pivotal in understanding metabolic disorders and developing targeted therapies.

Research on Resistance Mechanisms

Given the rise in antimicrobial resistance, compounds like MTPC are critical in researching new mechanisms of action against resistant strains of bacteria and fungi. Its unique structure may provide insights into overcoming resistance mechanisms prevalent in clinical pathogens .

Industrial Applications

Material Science

MTPC's unique chemical properties allow it to be utilized in the synthesis of novel materials with specific functionalities. Its application in creating advanced polymers or composites could lead to innovations in material science.

Mechanism of Action

The mechanism of action of 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methyltetrazole group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and synthetic aspects of 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid with related pyrrolidine and heterocyclic derivatives:

Key Observations:

Structural Variations :

- The tetrazole group in the target compound provides nitrogen-rich aromaticity, contrasting with pyrazole (fewer nitrogens) or oxo groups in analogs. This difference impacts hydrogen-bonding capacity and interactions with biological targets .

- Substituents like trifluoromethyl () or methoxyethyl () significantly alter physicochemical properties, such as logP and solubility .

Synthetic Pathways :

- Tetrazole formation often employs cycloaddition reactions (e.g., azides with nitriles), whereas pyrazole derivatives are synthesized via condensations (e.g., hydrazines with diketones) .

- Boc-protected analogs () highlight strategies for temporary functional group protection during multi-step syntheses .

Bioisosteric Potential: Tetrazoles, as carboxylic acid surrogates, improve oral bioavailability by resisting enzymatic degradation, a critical advantage over 5-oxo-pyrrolidine derivatives .

Safety and Handling :

- While safety data for the target compound is unavailable, analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid require standard handling precautions (e.g., avoiding inhalation) .

Biological Activity

1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a methyltetrazole group and a carboxylic acid, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic use.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes, notably cytochrome P450 enzymes. This inhibition can disrupt the synthesis of sterols, which are essential components of cell membranes, leading to potential therapeutic outcomes against various pathogens.

Target Enzymes

- Cytochrome P450 : Involved in the metabolism of many drugs and xenobiotics.

- Endothelin Receptors : Some derivatives have shown activity as endothelin antagonists, which could be relevant in cardiovascular diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | S. aureus | >128 µg/mL |

| 2b | A. baumannii | 128 µg/mL |

| 24b | Vancomycin-resistant S. aureus | 64 µg/mL |

Study on Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various derivatives of pyrrolidine-3-carboxylic acids, including those containing the methyltetrazole moiety. The study utilized a broth microdilution technique to assess the MIC against several pathogens. Notably, some derivatives demonstrated potent activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Cytotoxicity Assessment

In addition to antimicrobial testing, cytotoxicity assessments were conducted using human cell lines (e.g., A549 lung cancer cells). The results indicated that while some compounds showed promising antimicrobial activity, they also exhibited favorable cytotoxic profiles, suggesting a balance between efficacy and safety .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.